

Optimization of coupling time and temperature for Fmoc-His(Trt)-OH.

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Compound of Interest		
Compound Name:	H-His(Trt)-OH	
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Technical Support Center: Fmoc-His(Trt)-OH Coupling Optimization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). The following sections address common issues related to coupling time and temperature optimization to minimize side reactions and ensure high peptide purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling Fmoc-His(Trt)-OH?

The main challenge during the coupling of Fmoc-His(Trt)-OH is the high susceptibility of the histidine residue to racemization.[1][2][3][4][5] The unprotected π -nitrogen of the imidazole side chain can facilitate the abstraction of the α -hydrogen, leading to a loss of stereochemical integrity and the formation of the D-isomer. This issue is particularly pronounced with base-mediated activation methods and at elevated temperatures.

Q2: How does pre-activation time affect the coupling of Fmoc-His(Trt)-OH?

The duration of the pre-activation step, where the carboxylic acid of Fmoc-His(Trt)-OH is activated before its addition to the resin-bound peptide, is a critical parameter. Intensive pre-







activation can significantly increase the rate of racemization. Conversely, an in situ activation strategy, where the activating agents are added directly to the resin-bound peptide and Fmoc-His(Trt)-OH, can minimize racemization but may lead to other side reactions such as $N\alpha$ -endcapping by carbodiimides like DIC.

Q3: What are the recommended coupling reagents and additives to minimize racemization?

The choice of coupling reagents and additives is crucial for suppressing racemization during Fmoc-His(Trt)-OH incorporation. Combinations of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) have been shown to be effective in reducing D-isomer formation. The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is also a common strategy to minimize racemization.

Q4: What is the effect of temperature on the coupling reaction?

Elevated temperatures can accelerate the rate of coupling, but they also significantly increase the risk of racemization. While microwave-assisted SPPS can enhance coupling efficiency, it must be used cautiously with Fmoc-His(Trt)-OH due to the potential for increased D-isomer formation at higher temperatures. For sensitive sequences, performing the coupling at room temperature or even at lower temperatures is recommended to preserve chiral purity.

Q5: Are there alternatives to Fmoc-His(Trt)-OH that are less prone to racemization?

Yes, several alternative Fmoc-His derivatives with different side-chain protecting groups are available and have been shown to significantly reduce racemization. Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, for instance, offer enhanced protection against racemization, even at elevated temperatures used in microwave-assisted synthesis.

Troubleshooting Guide



Issue	Potential Cause(s)	Recommended Solution(s)
High levels of D-His isomer detected (Racemization)	- Prolonged pre-activation time High coupling temperature Use of a strong base in the activation mixture.	- Minimize or eliminate the pre- activation step (use in situ activation) Perform the coupling at room temperature or below Use a carbodiimide/additive coupling cocktail with minimal base, such as DIC/Oxyma.
Incomplete Coupling (Deletion Sequence)	- Steric hindrance from the growing peptide chain Aggregation of the peptide on the resin Insufficient coupling time.	- Increase the coupling time Consider a double coupling protocol Use a more potent coupling reagent combination If aggregation is suspected, switch to a more suitable solvent or use additives that disrupt secondary structures.
Presence of Nα-endcapped impurities	- Use of in situ activation with carbodiimides like DIC.	- If Nα-endcapping is significant, a short preactivation time (e.g., 1-5 minutes) may be a better compromise than a purely in situ approach.
Side reactions involving the Trityl group	- Premature cleavage of the Trt group during synthesis Reattachment of the trityl cation to other nucleophilic residues (e.g., Trp) during final cleavage.	- Ensure acidic conditions are avoided during the SPPS cycles Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) to capture the trityl cation.

Data Presentation

Table 1: Impact of Coupling Conditions on Racemization of Fmoc-His(Trt)-OH



Peptide Sequence	Coupling Reagent/Ad ditive	Temperatur e (°C)	Time (min)	% D-His Isomer	Reference
Liraglutide	-	50	10	6.8%	
Liraglutide	-	90	-	>16%	
Model Peptide	DIC/Oxyma (with pre- activation)	25	5	5.88%	
Model Peptide	DIC/Oxyma (in situ)	25	-	2.75%	•
H-Ala-His- Gly-OH	HCTU/6-CI- HOBt/DIPEA	25	-	7.8%	-
H-Ala-His- Gly-OH	HCTU/6-CI- HOBt/DIPEA	80	-	16.6%	-

Table 2: Comparison of Racemization for Different Fmoc-His Derivatives



Derivative	Coupling Reagent/Ad ditive	Temperatur e (°C)	Time (min)	% D-His Isomer	Reference
Fmoc- His(Trt)-OH	-	50	10	6.8%	
Fmoc- His(Boc)-OH	-	50	10	0.18%	
Fmoc- His(Trt)-OH	-	90	2	>16%	
Fmoc- His(Boc)-OH	-	90	2	0.81%	
Fmoc- His(Trt)-OH	HCTU/6-CI- HOBt/DIPEA	25	-	7.8%	
Fmoc- His(MBom)- OH	HCTU/6-CI- HOBt/DIPEA	25	-	0.3%	

Experimental Protocols

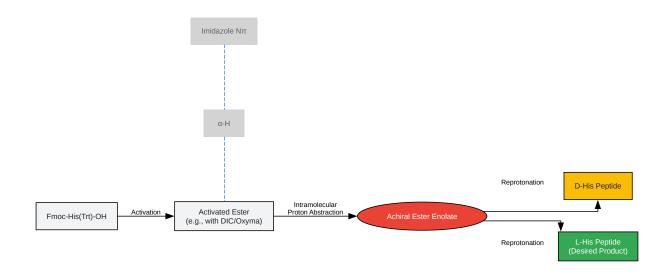
Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH with Minimized Racemization

- Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DMF for 1 hour.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the appropriate time to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
- Amino Acid Activation (in situ):
 - In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
 - Immediately add this solution to the deprotected resin.



- Coupling: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Capping (Optional): If unreacted amino groups are detected, cap them using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.
- Continuation of Synthesis: Proceed with the Fmoc deprotection for the next coupling cycle.

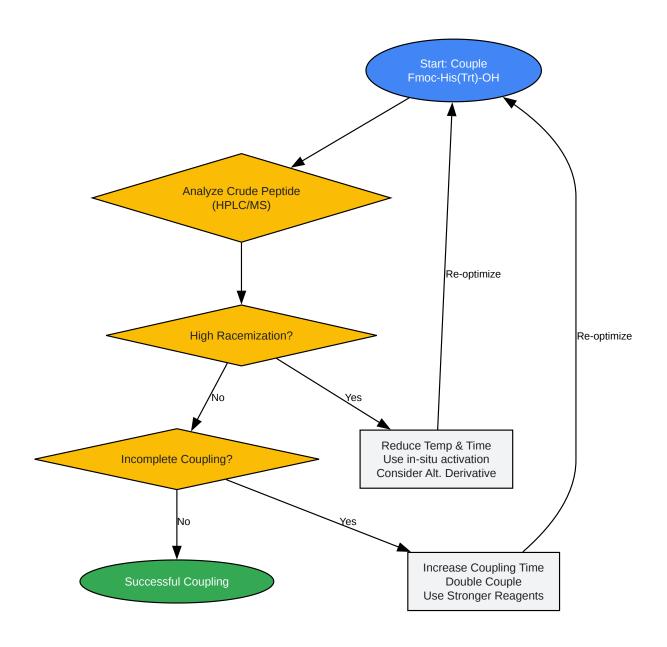
Visualizations



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Caption: Mechanism of Fmoc-His(Trt)-OH racemization during activation.





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Caption: Troubleshooting workflow for Fmoc-His(Trt)-OH coupling.

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